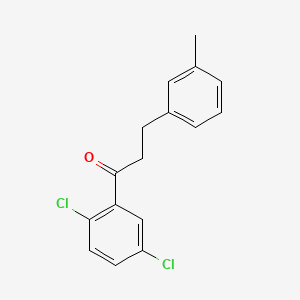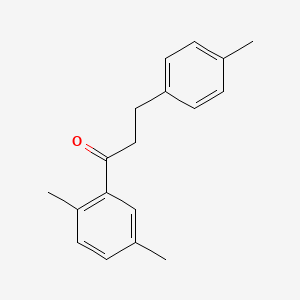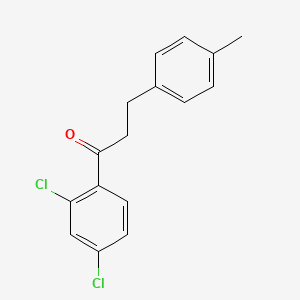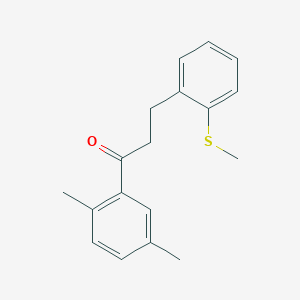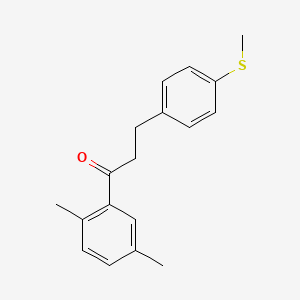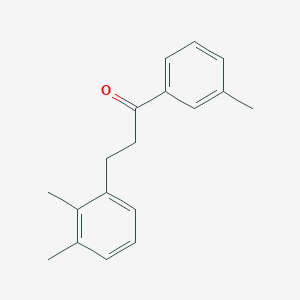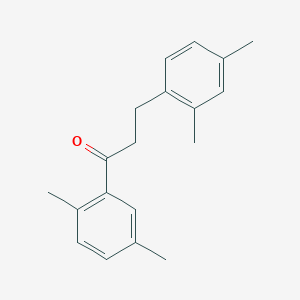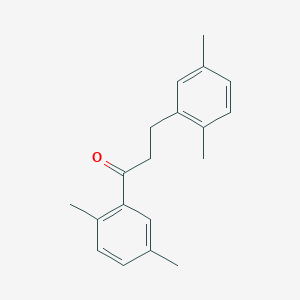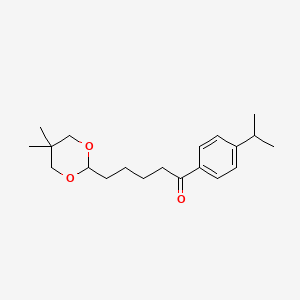
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone
Übersicht
Beschreibung
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone (5-DM-IVP) is a compound that has recently been the subject of scientific research. This compound has attracted attention due to its potential applications in drug synthesis and in biochemical and physiological research. The aim of
Wissenschaftliche Forschungsanwendungen
Solar Cell Applications
A study by Jørgensen and Krebs (2005) explored the use of new monomers, including compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone, for the synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM. This research indicates the potential of these compounds in the development of plastic solar cells (Jørgensen & Krebs, 2005).
Catalysis and Renewable Materials
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form mixtures of dioxan-5-ols and dioxolan-4-yl-methanols. Their study evaluated different solid acids as catalysts for converting glycerol into potential novel platform chemicals, highlighting the relevance of dioxan derivatives in developing sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).
Synthesis and Structure Analysis
Kuhn, Al-Sheikh, and Steimann (2003) synthesized a pyridinium ylide containing a dioxan derivative similar to the compound . Their work focused on the crystal structure analysis of this compound, providing insights into the structural aspects of dioxan derivatives. This type of research is crucial for understanding the physical and chemical properties of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Herbicide Development
In the field of agriculture, Fu et al. (2017) designed and synthesized a series of pyrazole benzophenone derivatives using dioxan-related compounds. Their study included an assessment of herbicidal activity, demonstrating that these derivatives can effectively control weeds, which is significant for agricultural productivity and management (Fu et al., 2017).
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-15(2)16-9-11-17(12-10-16)18(21)7-5-6-8-19-22-13-20(3,4)14-23-19/h9-12,15,19H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKMDHPUZOOZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645994 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone | |
CAS RN |
898755-62-9 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



